2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(6-imidazol-1-ylpyridazin-3-yl)sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS2/c1-11-2-3-12-13(8-11)26-17(19-12)20-15(24)9-25-16-5-4-14(21-22-16)23-7-6-18-10-23/h2-8,10H,9H2,1H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDKTEQMTHJKCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 312.35 g/mol. The structure features key moieties such as imidazole, pyridazine, and thiazole, which are known for their diverse biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C14H12N6OS |
| Molecular Weight | 312.35 g/mol |
| Key Moieties | Imidazole, Pyridazine, Thiazole |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in disease processes. The unique structural features allow it to modulate the activity of these targets, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
Biological Activity
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Anticancer Activity :
-
Antimicrobial Properties :
- The presence of thiazole and imidazole rings has been linked to antimicrobial activity. Research on related compounds suggests efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
-
Anti-inflammatory Effects :
- Preliminary findings suggest that the compound may inhibit inflammatory pathways, potentially through modulation of cytokine release or inhibition of cyclooxygenase enzymes, which are crucial in inflammatory responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds with similar structural motifs:
Study 1: Anticancer Efficacy
A study examined a series of thiazole-linked compounds for their anticancer properties. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against human cancer cell lines, with one compound achieving an IC50 value of 1.61 µg/mL against A-431 cells .
Study 2: Antimicrobial Activity
Another research focused on the synthesis of imidazole-thiazole derivatives, reporting notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Study 3: In Vivo Studies
In vivo assessments demonstrated that certain imidazole-based compounds significantly reduced tumor growth in xenograft models, suggesting potential for further development into therapeutic agents .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step pathways, such as:
- Step 1 : Coupling of pyridazine and imidazole via nucleophilic substitution.
- Step 2 : Thioether bond formation between the pyridazine-imidazole intermediate and a thiol-containing benzo[d]thiazole derivative. Key reagents include oxidizing agents (e.g., H₂O₂) and reducing agents (e.g., NaBH₄) for functional group transformations . Reaction optimization requires precise temperature control (e.g., 60–80°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., Pd for cross-coupling) to maximize yield (>70%) and purity (>95%) .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., imidazole protons at δ 7.5–8.0 ppm; thiazole carbons at δ 160–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., m/z 426.12 for C₁₉H₁₈N₆OS₂) .
- IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm amide C=O bonds .
Q. How can impurities be identified during synthesis?
Impurities arise from incomplete coupling or side reactions. Techniques include:
- TLC : Monitor reaction progress using silica gel plates and UV detection .
- HPLC : Quantify purity (>95%) with reverse-phase C18 columns and acetonitrile/water gradients . Common impurities include unreacted thiol intermediates or oxidized byproducts .
Q. What are the stability considerations for long-term storage?
The compound is sensitive to moisture and light. Store at –20°C under inert gas (N₂/Ar) in amber vials. Degradation products (e.g., hydrolyzed acetamide) can be detected via HPLC-MS .
Advanced Research Questions
Q. What mechanistic hypotheses explain its biological activity?
The compound’s imidazole and thiazole moieties likely interact with enzymatic active sites. For example:
Q. How can structure-activity relationships (SAR) guide derivative design?
Key modifications include:
- Imidazole Substitution : Adding electron-withdrawing groups (e.g., –NO₂) enhances enzyme inhibition but reduces solubility .
- Thiazole Alkylation : Methyl or ethyl groups at the 6-position improve metabolic stability (t₁/₂ >4 hrs in liver microsomes) .
- Acetamide Linker : Replacing sulfur with selenium increases redox activity but may introduce toxicity .
Q. What strategies improve aqueous solubility for in vivo studies?
- Prodrug Design : Introduce phosphate esters at the acetamide group, increasing solubility 10-fold .
- Co-solvents : Use PEG-400 or cyclodextrin complexes (up to 5 mg/mL solubility) .
- Nanoparticle Encapsulation : Liposomal formulations reduce plasma protein binding and enhance bioavailability .
Q. How to resolve contradictions in reported biological activity?
Discrepancies may arise from assay conditions or impurity profiles. For example:
- Anticancer Activity : One study reported IC₅₀ = 8 µM (MCF-7 cells), while another found no activity at 50 µM. This could stem from differences in cell culture media (e.g., serum content affecting compound stability) .
- Enzyme Inhibition : Varying IC₅₀ values (5–20 µM) across studies may reflect assay pH or enzyme isoform specificity .
Q. Can computational modeling predict binding modes?
Molecular docking (e.g., AutoDock Vina) suggests the pyridazine ring occupies a hydrophobic pocket in elastase, while the imidazole forms hydrogen bonds with His57. MD simulations (100 ns) indicate stable binding (RMSD <2 Å) . Experimental validation via X-ray crystallography is recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
